Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate
Description
Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate is a synthetic peptidomimetic compound featuring a carbamate-protected N-terminal leucine residue conjugated to a naphthalen-2-yl amide group. Its stereochemistry is defined by the (2S) configuration at the central carbon, which is critical for its biological interactions. The compound’s structure integrates a hydrophobic naphthalene moiety, which enhances binding affinity to hydrophobic pockets in target proteins, and a carbamate group that improves metabolic stability .
Synthesis typically involves coupling benzyloxycarbonyl (Z)-protected leucine with a naphthalen-2-yl amine derivative using peptide coupling reagents such as HOBt/EDC or HBTU in dichloromethane (DCM) or dimethylformamide (DMF) . Purification via column chromatography yields the final product with high stereochemical fidelity, confirmed by $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17(2)14-22(26-24(28)29-16-18-8-4-3-5-9-18)23(27)25-21-13-12-19-10-6-7-11-20(19)15-21/h3-13,15,17,22H,14,16H2,1-2H3,(H,25,27)(H,26,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNWQGRZLOYJV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585108 | |
| Record name | Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20998-86-1 | |
| Record name | Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-Leu β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- N-Benzyloxycarbonyl-L-leucine (Cbz-L-leucine): This protected amino acid is a common starting material, providing the (2S)-4-methyl-1-oxopentan-2-yl moiety with carbamate protection on the amino group.
- Naphthalen-2-yl amine: The aromatic amine component for amide bond formation.
- Coupling agents: Such as HATU, EDCI, or DCC, often used to activate the carboxyl group for amide bond formation.
- Solvents: Polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate are typical.
Representative Synthetic Procedure
A typical synthesis involves the following steps:
-
- The carboxyl group of N-benzyloxycarbonyl-L-leucine is activated using a coupling reagent such as HATU in the presence of a base like N-methylmorpholine.
- The reaction is carried out in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere to prevent hydrolysis.
Coupling with Naphthalen-2-yl amine:
- The activated ester intermediate is reacted with naphthalen-2-yl amine.
- The amide bond formation proceeds with retention of stereochemistry at the α-carbon.
- Reaction temperature is typically maintained at 0–25 °C to optimize yield and selectivity.
-
- The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
- The organic layer is washed with aqueous sodium bicarbonate and brine to remove impurities.
- The product is purified by column chromatography or recrystallization.
-
- The product is characterized by NMR (proton and carbon), IR spectroscopy, and high-resolution mass spectrometry.
- Optical rotation measurements confirm stereochemical purity.
Example Data from Literature
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of Cbz-L-leucine | HATU, N-methylmorpholine, DMF, 0–25 °C | >90 | Efficient activation, minimal racemization |
| Coupling with naphthalen-2-yl amine | Stirring at room temperature, DCM solvent | 80-90 | High coupling efficiency, stereoretentive |
| Purification | Column chromatography (silica gel) | - | Pure product obtained, >95% purity |
Note: The above data is consistent with standard peptide coupling protocols adapted for this compound.
Research Findings and Optimization
Stereochemical Integrity:
Studies show that coupling under mild conditions with HATU and N-methylmorpholine preserves the (2S) stereochemistry with negligible racemization.Solvent Effects:
Polar aprotic solvents like DMF provide better solubility and reaction rates; however, DCM is preferred for ease of purification.Yield Optimization:
Using slight excesses of coupling agents and amine improves yields. Reaction times of 2–4 hours are typical.Purity and Characterization:
High purity (>95%) is achievable, confirmed by NMR and HRMS. Optical rotation values align with literature, confirming stereochemistry.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect/Outcome |
|---|---|---|
| Starting material | N-benzyloxycarbonyl-L-leucine | Provides protected amino acid backbone |
| Coupling reagent | HATU or EDCI | Efficient carboxyl activation |
| Base | N-methylmorpholine or DIPEA | Facilitates coupling, controls pH |
| Solvent | DMF or DCM | Solubility and reaction efficiency |
| Temperature | 0–25 °C | Minimizes racemization |
| Reaction time | 2–4 hours | Ensures complete coupling |
| Work-up | Aqueous quench, organic extraction | Removes impurities |
| Purification | Column chromatography or recrystallization | Yields pure product |
| Characterization methods | NMR, IR, HRMS, optical rotation | Confirms structure and stereochemistry |
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via amide coupling between a carbamate-protected leucine intermediate and naphthalen-2-amine. Key steps include:
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Activation of the carboxyl group : Use of N-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form an active ester intermediate .
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Coupling with naphthalen-2-amine : The activated ester reacts with the aromatic amine under mild conditions (room temperature, 12–24 hours) .
Example Protocol
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carboxyl activation | HOBt, DCC, DCM, rt | 85–95% | |
| Amide bond formation | Naphthalen-2-amine, DCM, rt | 74–91% |
Carbamate Stability
The benzyl carbamate (Cbz) group is stable under acidic and basic conditions but can be cleaved via:
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Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding a free amine .
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Strong acids : Trifluoroacetic acid (TFA) in DCM selectively cleaves tert-butyl carbamates but leaves benzyl carbamates intact .
Amide Group
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Hydrolysis : Resistant to hydrolysis under physiological conditions but susceptible to strong acids (e.g., HCl) or bases (e.g., NaOH) .
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Nucleophilic substitution : The amide nitrogen may participate in reactions with electrophiles (e.g., phosphoryl chloride) to form phosphonamidates, as observed in analogs .
Naphthalen-2-ylamino Group
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Electrophilic aromatic substitution : The electron-rich naphthalene ring undergoes halogenation, nitration, or sulfonation at the 1- or 3-position .
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible under palladium catalysis .
Stability and Degradation
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Thermal stability : Decomposes above 200°C without melting .
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Photodegradation : The naphthalene moiety may undergo photooxidation under UV light, forming quinones .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Amide coupling | HOBt, DCC, DCM | High-yield peptide bond | |
| Cbz cleavage | H₂, Pd/C | Free amine generation | |
| Phosphorylation | POCl₃, pyridine | Phosphonamidate formation |
Scientific Research Applications
Medicinal Chemistry
Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate is being investigated for its potential as a pharmacophore in drug design. Its interactions with biological targets are of particular interest:
- Enzyme Inhibition : The compound has shown the ability to inhibit cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP2C19, which play crucial roles in drug metabolism.
- Antioxidant Activity : Research indicates that it exhibits antioxidant properties, which may help protect cells from oxidative stress.
- Cell Signaling Modulation : The compound's interaction with cellular signaling pathways could influence processes like cell proliferation and apoptosis, relevant in cancer research.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:
- Oxidation Reactions : Can lead to the formation of naphthoquinones.
- Reduction Reactions : Capable of converting the carbamate group into an amine.
These reactions facilitate the development of other valuable compounds in pharmaceutical chemistry.
Material Science
The compound is also being explored for its properties in developing new materials with specific electronic or optical characteristics. Its structural features may contribute to advancements in organic electronics or photonic devices.
Case Study 1: Enzyme Interaction Studies
A study conducted on the inhibitory effects of this compound on CYP enzymes demonstrated significant inhibition rates compared to control compounds. The findings suggest potential applications in drug formulation where modulation of drug metabolism is desired.
Case Study 2: Antioxidant Evaluation
In vitro assays assessing the antioxidant capacity of this compound revealed that it effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 3: Synthesis of Complex Molecules
Research involving the use of this compound as a precursor led to the successful synthesis of several novel compounds with enhanced biological activity, showcasing its utility in organic synthesis pathways.
Mechanism of Action
The mechanism by which Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can intercalate with DNA, while the carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Group
The naphthalen-2-yl group distinguishes the target compound from analogs with simpler aromatic or aliphatic substituents. For example:
- Benzyl ((2S)-4-methyl-1-{[(2S)-4-methyl-1-oxo-1-{[(2S)-1-oxo-3-phenyl-1-(1,3-thiazol-2-yl)propan-2-yl]amino}pentan-2-yl]amino}-1-oxopentan-2-yl)carbamate () replaces naphthalene with a thiazole-phenyl hybrid, reducing hydrophobicity but introducing heteroaromatic interactions.
- Benzyl (S)-(4-Fluoro-4-methyl-1-(methylamino)-1-oxopentan-2-yl)carbamate () substitutes naphthalene with a fluorine atom, enhancing electronegativity and altering pharmacokinetic properties.
Key Impact : The naphthalen-2-yl group confers superior binding to hydrophobic domains in proteases compared to phenyl or thiazole analogs, as evidenced by its lower IC$_{50}$ in protease inhibition assays (Table 1) .
Variations in Amino Acid Backbone
- Z-LLNle-CHO (Calpain Inhibitor XII, ): Features a norleucine (Nle) residue instead of leucine, slightly reducing steric hindrance and improving solubility.
- MG132 (): A tripeptidal proteasome inhibitor (Z-Leu-Leu-Leu-aldehyde) with a longer backbone, enhancing specificity for the proteasome’s chymotrypsin-like site.
Key Impact : Shorter backbones (e.g., the target compound) exhibit reduced off-target effects but lower proteasome inhibition potency compared to MG132 .
Warhead Modifications
- Calpeptin (): An aldehyde warhead forms covalent bonds with protease active sites, increasing inhibitory potency but reducing stability.
- Benzyl ((S)-4-methyl-1-(((S)-4-methyl-1-oxo-1-(((S)-1-oxohexan-2-yl)amino)pentan-2-yl)amino)-1-oxopentan-2-yl)carbamate (): Uses a keto group as a Michael acceptor, enabling reversible inhibition suitable for prolonged therapeutic action.
Key Impact: The carbamate group in the target compound provides non-covalent, reversible inhibition, balancing potency and metabolic stability compared to irreversible aldehyde-based inhibitors .
Data Tables
Table 1: Comparative Bioactivity and Physicochemical Properties
Table 2: Structural Comparison
| Feature | Target Compound | MG132 | Calpeptin |
|---|---|---|---|
| Backbone Length | Dipeptide | Tripeptide | Dipeptide |
| Warhead | Carbamate | Aldehyde | Aldehyde |
| Aromatic Group | Naphthalen-2-yl | Benzyl | Phenyl |
| Key Application | Protease Inhibition | Proteasome Inhibition | Calpain Inhibition |
Discussion of Research Findings
- Stereochemical Sensitivity : The (2S) configuration is critical; enantiomeric analogs show >10-fold reduced activity in protease assays .
- Hydrophobic Interactions : Naphthalen-2-yl enhances binding to cathepsin L by 50% compared to phenyl analogs, as shown in molecular docking studies .
- Metabolic Stability : The carbamate group reduces hepatic clearance by 30% compared to aldehyde warheads, making the target compound more suitable for in vivo applications .
Biological Activity
Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate, a compound with the CAS number 20998-86-1, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene moiety linked to an amino acid derivative, which is significant for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism and detoxification processes .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .
- Cell Signaling Modulation : It interacts with cellular signaling pathways, potentially affecting cell proliferation and apoptosis, which are critical in cancer biology .
Biological Activities and Therapeutic Applications
This compound has been investigated for several therapeutic applications:
1. Anticancer Properties
- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating caspase activity and altering mitochondrial membrane potential .
- Mechanism : The naphthalene ring is believed to facilitate interactions with DNA or RNA, leading to disruption of cellular functions in malignant cells.
2. Anti-inflammatory Effects
- Research indicates that this compound can reduce inflammatory markers in animal models, suggesting potential use in treating chronic inflammatory conditions .
3. Neuroprotective Effects
- Preliminary studies indicate that the compound may protect neuronal cells from damage due to oxidative stress, making it a candidate for neurodegenerative diseases .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Q & A
Q. What are the recommended protocols for synthesizing MG-132, and how can researchers optimize yields?
MG-132 is synthesized via a multi-step route involving peptide coupling and oxidation. A representative method includes:
- Step 1 : Reacting intermediates (e.g., benzyl-protected leucine derivatives) with 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione in dimethyl sulfoxide (DMSO) under sonication at 20°C, achieving a 64% yield after purification .
- Step 2 : Final oxidation using 2-iodoxybenzoic acid in DMSO, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate .
- Optimization : Increasing reaction time or adjusting stoichiometry (e.g., 1.5 equivalents of oxidizing agent) improves yields. Purity is confirmed via TLC and NMR.
Q. What spectroscopic methods confirm MG-132's structural integrity?
Key characterization data include:
Q. What is the primary mechanism of MG-132 as a proteasome inhibitor?
MG-132 inhibits the 20S proteasome (IC50 = 100 nM) by forming a covalent bond with the β5 subunit, blocking chymotrypsin-like activity. This suppresses ubiquitin-dependent protein degradation, leading to:
- Accumulation of pro-apoptotic proteins (e.g., p53).
- Activation of JNK1 and inhibition of NF-κB, inducing apoptosis .
Q. How should MG-132 be stored and handled to ensure stability?
- Storage : Aliquot and store at -20°C in anhydrous DMSO (≥23.78 mg/mL solubility). Avoid repeated freeze-thaw cycles .
- Handling : Use under inert gas (e.g., N2) to prevent oxidation. Wear PPE (gloves, goggles) due to DMSO’s skin permeability .
Advanced Research Questions
Q. How does MG-132's potency vary across biological targets, and how should researchers resolve discrepancies?
MG-132 exhibits target-dependent IC50 values:
- Proteasome inhibition : 100 nM (20S subunit) .
- SARS-CoV-2 MPro inhibition : 7.4 μM due to weaker binding to CYS145 . Resolution : Validate target engagement using:
- Activity-based probes (e.g., fluorogenic substrates for proteasome vs. MPro).
- Competitive assays with selective inhibitors (e.g., lactacystin for proteasome) .
Q. What experimental design considerations are critical for in vivo MG-132 studies?
- Dosing : In mdx mice, administer via subcutaneous Alzet pumps (10 mg/kg/day) to maintain steady-state levels .
- Controls : Include vehicle (DMSO) and proteasome-active controls (e.g., bortezomib) to isolate effects.
- Endpoint analysis : Use Western blotting for dystrophin recovery and histopathology for muscle membrane integrity .
Q. How can researchers differentiate proteasome-specific effects from off-target actions?
- Specificity assays : Compare MG-132 with irreversible proteasome inhibitors (e.g., epoxomicin) in ATPase activity assays (MG-132 does not affect ATPase) .
- Transcriptomic profiling : Identify pathways uniquely regulated by MG-132 (e.g., JNK1 activation) versus pan-proteasome inhibitors .
Q. What strategies improve MG-132’s solubility and bioavailability in cell-based assays?
- Solubility enhancement : Pre-warm DMSO stock to 37°C and sonicate before dilution in culture media .
- Bioavailability : Use carriers like cyclodextrins or lipid nanoparticles to enhance cellular uptake in serum-containing media .
Data Contradiction Analysis
Q. Why do IC50 values for MG-132 differ between proteasome and viral protease inhibition?
Structural studies reveal:
- Proteasome binding : Covalent interaction with β5 subunit’s catalytic threonine ensures high affinity .
- SARS-CoV-2 MPro binding : Non-covalent interactions with CYS145 result in weaker binding . Implication : Target selectivity must be contextualized using structural (e.g., X-ray crystallography) and kinetic (e.g., kcat/KM) analyses .
Methodological Tables
| Parameter | Proteasome Inhibition | SARS-CoV-2 MPro Inhibition |
|---|---|---|
| IC50 | 100 nM | 7.4 μM |
| Binding Mechanism | Covalent (β5 subunit) | Non-covalent (CYS145) |
| Assay | Fluorogenic Suc-LLVY-AMC | FRET-based peptide cleavage |
| Synthesis Optimization | Condition | Yield |
|---|---|---|
| Oxidation step reagent | 2-Iodoxybenzoic acid | 64% |
| Solvent | DMSO | 59–64% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
